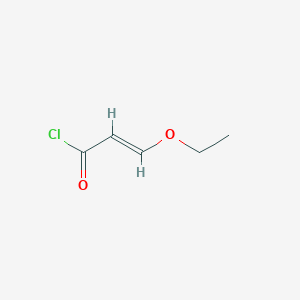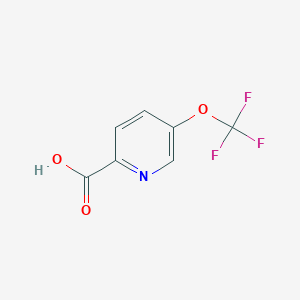
5-(Trifluoromethoxy)pyridine-2-carboxylic acid
Overview
Description
5-(Trifluoromethoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a pyridine ring, which is further substituted with a carboxylic acid group at the 2-position. It is a solid at room temperature and is used primarily as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromo-2-pyridinecarboxylic acid with trifluoromethoxide anion under suitable conditions . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be displaced by nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMSO or tetrahydrofuran (THF).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Esterification: Pyridine-2-carboxylate esters.
Reduction: Pyridine-2-methanol or pyridine-2-carbaldehyde.
Scientific Research Applications
5-(Trifluoromethoxy)pyridine-2-carboxylic acid is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: Its derivatives are explored for their pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)pyridine-2-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a β-secretase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the formation of amyloid-beta plaques associated with Alzheimer’s disease . The trifluoromethoxy group enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 5-(Trifluoromethyl)pyridine-3-carboxylic acid
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Comparison: 5-(Trifluoromethoxy)pyridine-2-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to the trifluoromethyl group. This difference can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile . The trifluoromethoxy group is generally more electron-withdrawing and bulkier than the trifluoromethyl group, which can affect the compound’s interaction with biological targets and its metabolic stability .
Properties
IUPAC Name |
5-(trifluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-1-2-5(6(12)13)11-3-4/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEFAEXUUBIUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600678 | |
| Record name | 5-(Trifluoromethoxy)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102771-66-4 | |
| Record name | 5-(Trifluoromethoxy)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

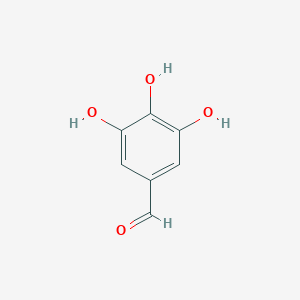
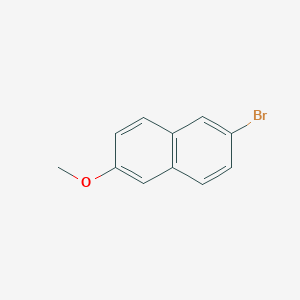
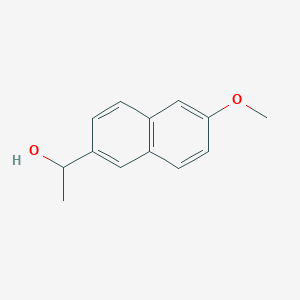
![(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B28281.png)
![(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B28282.png)
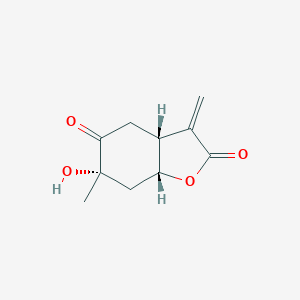
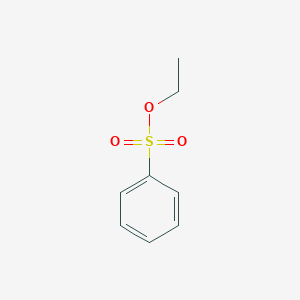
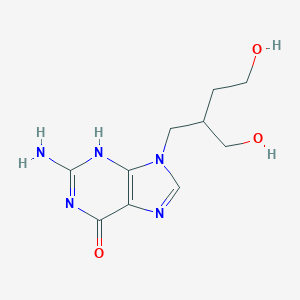
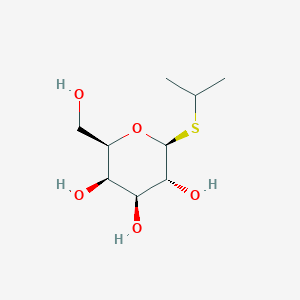
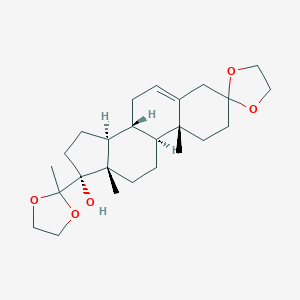
![Spiro[1,3-oxazolidine-5,2'-adamantane]-2-one](/img/structure/B28319.png)

